Oncorhyncin III
Description
Overview of Host Defense Peptides (HDPs) in Innate Immunity
Host Defense Peptides (HDPs), also known as antimicrobial peptides, are small, typically cationic and amphiphilic molecules that are fundamental to the innate immune response. nih.govmdpi.com Their primary function is to combat a wide spectrum of pathogens, including bacteria, viruses, fungi, and parasites. plos.orgtrjfas.org HDPs are expressed by various immune and epithelial cells and act by disrupting the microbial membranes or by modulating the host's immune response. nih.govkarger.com This dual functionality makes them not only direct antimicrobial agents but also key mediators that bridge the innate and adaptive immune systems. nih.gov The innate immune system in fish is particularly crucial as it serves as the primary defense mechanism against pathogens. mdpi.com It recognizes pathogen-associated molecular patterns (PAMPs) and initiates a rapid response to eliminate the threat. mdpi.com
Significance of Natural Product Discovery from Aquatic Environments
The aquatic environment, particularly the ocean, is a vast and largely untapped reservoir of unique bioactive compounds, earning it the nickname "medicine bank of the new millennium". frontiersin.org Marine organisms have evolved in highly competitive and extreme conditions, leading to the production of molecules with novel structures and potent biological activities. frontiersin.org The discovery of natural products from these organisms, including AMPs, is of significant interest, especially in the face of rising antibiotic resistance. nih.govfrontiersin.org Marine invertebrates, for instance, lack adaptive immunity and rely solely on their innate immune system, which includes a diverse arsenal (B13267) of AMPs. nih.gov These peptides often possess desirable properties such as stability in high-salinity environments, making them promising candidates for various applications. mdpi.com
Classification and Diversity of Fish Antimicrobial Peptides
Fish produce a diverse array of antimicrobial peptides that can be categorized into several families based on their structure and amino acid composition. The main classes include:
β-defensins: These peptides are characterized by a conserved structure containing six cysteine residues that form three disulfide bonds. trjfas.org They exhibit antifungal, antiviral, and immunomodulatory activities. trjfas.org
Cathelicidins: This family is characterized by a conserved N-terminal propeptide domain. trjfas.org They have selective activity against both Gram-positive and Gram-negative bacteria. trjfas.org
Hepcidins: These are cysteine-rich peptides involved in iron regulation and also possess antimicrobial properties. trjfas.orgnih.gov
Piscidins: This is a class of AMPs unique to fish, characterized by being cationic, linear, and having an α-helical structure. trjfas.orgnih.gov They are potent against a broad range of bacteria and protozoans. plos.org
Histone-derived peptides: Fragments of histone proteins have been shown to possess antimicrobial activity and play a role in the fish immune response. trjfas.org
This classification highlights the remarkable diversity of AMPs within fish, reflecting the evolutionary pressures they face in their microbial-rich environments. mdpi.com
| AMP Family | Key Structural Features | Primary Biological Activities |
| β-defensins | Six cysteine residues, three disulfide bonds. trjfas.org | Antifungal, antiviral, immunomodulatory. trjfas.org |
| Cathelicidins | Conserved N-terminal propeptide domain. trjfas.org | Selective antibacterial (Gram-positive and Gram-negative). trjfas.org |
| Hepcidins | Cysteine-rich. trjfas.orgnih.gov | Antimicrobial, iron regulation. trjfas.orgnih.gov |
| Piscidins | Cationic, linear, α-helical. trjfas.orgnih.gov | Broad-spectrum antibacterial, anti-protozoal. plos.org |
| Histone-derived | Fragments of histone proteins. trjfas.org | Antimicrobial, immune modulation. trjfas.org |
Contextualizing Oncorhyncin III within the Landscape of Fish-Derived AMPs
This compound is a notable antimicrobial peptide isolated from the skin secretions of rainbow trout (Oncorhynchus mykiss). st-andrews.ac.ukportlandpress.com It falls into the category of histone-derived peptides, as it is a cleavage product of the non-histone chromosomal protein H6. st-andrews.ac.uknih.gov This 6.7 kDa peptide is a 66-residue N-terminal fragment of this protein. portlandpress.com The discovery of this compound underscores the importance of fish mucus as a primary source of host defense molecules. portlandpress.com
This compound exhibits potent activity against a range of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations in the submicromolar range. st-andrews.ac.uknih.gov A key characteristic is its mechanism of action; scanning electron microscopy has revealed that it does not cause direct disruption of bacterial cells. st-andrews.ac.uknih.gov Instead, it strongly disturbs lipid bilayer membranes without forming stable ion channels. st-andrews.ac.uknih.gov This mode of action, coupled with its origin from a chromosomal protein, positions this compound as a fascinating subject for research into the diverse strategies employed by fish for innate immunity. st-andrews.ac.uk Its activity is sensitive to NaCl, and it shows no hemolytic activity towards trout erythrocytes at concentrations below 1 µM. st-andrews.ac.uknih.gov These findings collectively support the hypothesis that this compound plays a significant role in the mucosal innate host defense of rainbow trout. st-andrews.ac.uknih.gov
Detailed Research Findings on this compound
| Property | Finding | Source |
| Origin | Isolated from skin secretions of rainbow trout (Oncorhynchus mykiss). | st-andrews.ac.ukportlandpress.com |
| Molecular Mass | 6671 Da. | st-andrews.ac.ukportlandpress.comnih.gov |
| Structure | A 66-residue N-terminal fragment of the non-histone chromosomal protein H6. portlandpress.comnih.gov | portlandpress.comnih.gov |
| Antimicrobial Spectrum | Potent activity against both Gram-positive and Gram-negative bacteria. | st-andrews.ac.uknih.govnih.gov |
| Minimal Inhibitory Concentration (MIC) | Submicromolar range. | st-andrews.ac.uknih.govnih.gov |
| Mechanism of Action | Strongly disturbs lipid bilayer membranes without forming stable ion channels; does not cause direct disruption of bacterial cells. | st-andrews.ac.uknih.gov |
| Hemolytic Activity | No hemolytic activity towards trout erythrocytes at concentrations below 1 µM. | st-andrews.ac.uknih.gov |
| Salt Sensitivity | Activity is sensitive to NaCl. | st-andrews.ac.uknih.gov |
| Post-translational Modification | Likely contains two methylated residues or one double methylation. | portlandpress.comnih.gov |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
PKRKSATKGDEPA |
Origin of Product |
United States |
Discovery and Origin of Oncorhyncin Iii
Initial Isolation and Characterization from Oncorhynchus mykiss Secretions
Oncorhyncin III was first isolated from the skin secretions of the rainbow trout, Oncorhynchus mykiss. nih.govst-andrews.ac.uknih.gov The isolation process involved acid extraction of the skin secretions, followed by a series of chromatographic techniques, including cation-exchange chromatography, solid-phase extraction, and reversed-phase high-performance liquid chromatography (HPLC). st-andrews.ac.uknih.govportlandpress.com This multi-step purification was necessary to separate the peptide from other components in the complex mixture of the fish's mucus.
Initial characterization of the purified peptide revealed it to have a molecular mass of approximately 6.7 kDa, as determined by matrix-assisted laser-desorption ionization mass spectrometry (MALDI-MS). nih.govst-andrews.ac.uknih.govportlandpress.com Further analysis showed that this compound exhibits potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations in the submicromolar range. nih.govcopewithcytokines.de
| Property | Value | Source(s) |
| Molecular Mass | 6.7 kDa (6671 Da) | nih.govst-andrews.ac.uknih.govportlandpress.com |
| Source Organism | Rainbow Trout (Oncorhynchus mykiss) | nih.govst-andrews.ac.uknih.gov |
| Isolation Method | Acid extraction, Cation-exchange chromatography, Solid-phase extraction, Reversed-phase HPLC | st-andrews.ac.uknih.govportlandpress.com |
| Antimicrobial Activity | Potent against Gram-positive and Gram-negative bacteria | nih.govcopewithcytokines.de |
Association with Epidermal Mucus as a Primary Source
The primary source for the isolation of this compound is the epidermal mucus of the rainbow trout. researchgate.netmdpi.comresearchgate.netnih.gov Fish skin mucus is a critical component of the innate immune system, serving as the first line of defense against a wide array of pathogens in the aquatic environment. mdpi.comnih.gov This mucus layer is rich in a variety of bioactive molecules, including antimicrobial peptides like this compound, lysozymes, lectins, and proteases, which collectively contribute to the fish's ability to resist infection. nih.gov The presence of this compound in the epidermal mucus underscores the importance of this secretion in providing a chemical barrier against microbial invasion. nih.govst-andrews.ac.uk
Historical Context of Histone-Derived Antimicrobial Peptide Discovery in Fish
The discovery of this compound is part of a broader field of research into histone-derived antimicrobial peptides (AMPs) in fish. The first histone-derived AMPs in fish were described shortly after their initial discovery in the Asian toad, Bufo bufo gargarizans. mdpi.comencyclopedia.pub In 1998, two histone-like proteins, HLP-1 and HLP-2, were isolated from the epidermis of the channel catfish and were found to have inhibitory effects on both bacterial and fungal pathogens. mdpi.comencyclopedia.pub
Following this initial discovery, a number of other histone-derived peptides have been isolated from the skin mucus of various fish species. researchgate.netmdpi.comencyclopedia.pub These peptides are generally thought to be released from cells during infection-induced apoptosis. researchgate.netmdpi.comencyclopedia.pub The discovery of this compound, a fragment of a non-histone chromosomal protein, expanded the understanding of the sources of these protective peptides beyond just histones. This highlighted that other nuclear proteins can also serve as precursors for potent antimicrobial agents in the innate immune defense of fish.
Molecular Structure and Post Translational Modifications of Oncorhyncin Iii
Primary Sequence Determination and Peptide Length
Oncorhyncin III was isolated and its molecular mass was determined to be 6671 Da using matrix-assisted laser-desorption ionization mass spectrometry (MALDI-MS). nih.gov N-terminal amino acid sequencing revealed that the initial 13 residues of this compound are identical to those of the non-histone chromosomal protein H6 from rainbow trout. nih.govst-andrews.ac.uk This finding, combined with the mass spectrometry data, suggests that this compound is likely a 66-residue cleavage product of the N-terminal of the H6 protein. nih.govresearchgate.net The partial N-terminal amino acid sequence has been submitted to the TrEMBL database under the accession number P83338. nih.govresearchgate.netresearchgate.net
Structural Classification within AMP Families (e.g., α-helical, β-sheet)
Antimicrobial peptides are diverse in structure and can be classified into several families, including α-helical, β-sheet, and extended structures. scialert.netcabidigitallibrary.org this compound is categorized as a histone-derived antimicrobial peptide. trjfas.orgresearchgate.net While the specific three-dimensional structure of this compound has not been fully elucidated, many histone-derived AMPs are known to adopt an α-helical conformation, particularly when interacting with bacterial membranes. mdpi.combrieflands.com This structural class of peptides is characterized by the spatial separation of hydrophobic and hydrophilic residues, which is a key feature for their membrane-disrupting activity. mdpi.com
Analysis of Cationic Residue Distribution and Net Charge Properties
A common feature of antimicrobial peptides is their cationic nature, meaning they have a net positive charge at physiological pH. nih.govrsc.org This positive charge is attributed to the presence of basic amino acid residues, such as lysine (B10760008) and arginine, and facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes. mapress.com
Investigated Post-Translational Modifications
Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, which can significantly impact their structure and function. csic.esnih.gov
Analysis of this compound suggests the presence of post-translational modifications. nih.gov The mass spectrometry data indicates that the peptide likely contains two methylated residues or a single doubly methylated residue. nih.govst-andrews.ac.ukresearchgate.netresearchgate.net Methylation is a known PTM that can influence the structure and biological activity of peptides. csic.es
The generation of this compound itself is a result of a post-translational event: proteolytic cleavage. nih.govresearchgate.net It is believed to be a fragment derived from the N-terminus of the non-histone chromosomal protein H6. nih.govresearchgate.netresearchgate.net This cleavage from a larger precursor protein is a common mechanism for the production of active histone-derived antimicrobial peptides. mapress.comnih.gov The specific proteases responsible for this cleavage in rainbow trout skin have not been definitively identified, but this process is essential for releasing the active antimicrobial peptide.
Biosynthesis and Endogenous Regulation of Oncorhyncin Iii
Ribosomal Synthesis Pathway of the H6 Precursor Protein
Oncorhyncin III is not directly synthesized in its final, active form. Instead, it is derived from a larger precursor molecule: the non-histone chromosomal protein H6. nih.govmapress.comnih.gov As a protein, the H6 precursor is synthesized via the canonical ribosomal pathway common to all eukaryotes. csic.es This process begins with the transcription of the gene encoding the H6 protein into a messenger RNA (mRNA) template within the cell's nucleus. This mRNA molecule then translocates to the cytoplasm, where it is translated by ribosomes. The ribosomes read the mRNA sequence and assemble the corresponding polypeptide chain of the H6 protein from amino acids. csic.es This ribosomal synthesis ensures the production of the full-length, inactive precursor protein that is later processed to release the active this compound fragment.
Enzymatic Cleavage Mechanisms Leading to this compound Generation
The generation of active this compound occurs post-translationally through the proteolytic cleavage of the H6 protein. nih.govmapress.com Research has identified this compound as a 66-amino acid fragment corresponding to the N-terminus of the H6 protein. nih.govresearchgate.netnih.govresearchgate.netencyclopedia.pub This cleavage event is a critical activation step, transforming a structural chromosomal protein into a mobile, front-line defender of the innate immune system. The resulting peptide has a molecular mass of approximately 6.7 kDa. nih.govresearchgate.net
While the specific enzyme responsible for cleaving the H6 protein to yield this compound has not been definitively identified, the mechanism is well-understood for similar histone-derived AMPs in fish. A prominent example is the production of the antimicrobial peptide Parasin I from histone H2A in the skin mucosa of catfish, a process mediated by the aspartic protease Cathepsin D. researchgate.netmdpi.comnih.govsemanticscholar.org Cathepsin D and other proteases are known to be present in the epidermal mucus of fish. mdpi.comnih.gov It is therefore highly probable that Cathepsin D or other similar endogenous proteases, released during cellular stress or damage, are responsible for the specific cleavage of the H6 protein, liberating the active this compound peptide.
Cellular Localization and Storage Prior to Secretion
The H6 precursor protein's primary role as a non-histone chromosomal protein dictates its main localization within the nucleus, where it is associated with chromatin. nih.govmdpi.comunimore.it However, evidence from related histone-derived AMPs suggests that precursor proteins intended for an immune function can also be stored in other cellular compartments. nih.gov In some aquatic invertebrates, histones have been found accumulated in cytoplasmic lipid droplets, which can be released in response to an immune challenge. unimore.it Following its generation, this compound is found in the skin secretions of the rainbow trout, indicating it is released from epidermal cells into the external mucus layer to perform its protective function. nih.govresearchgate.netnih.govnih.gov
Induction and Regulation of H6 Gene Expression in Response to Immune Stimuli
The expression of genes encoding antimicrobial peptides in fish is a key component of the innate immune response and is typically upregulated following pathogenic encounters. nih.govresearchgate.net Although specific studies on the regulation of the rainbow trout H6 gene are limited, the general principles governing fish AMPs suggest its expression is responsive to immune stimuli. The genes for other fish AMPs, such as cathelicidins and defensins, are known to be highly responsive to the presence of microbes and immunostimulatory molecules. nih.govmdpi.com
The innate immune system of fish mounts a rapid defense against a broad spectrum of pathogens. This compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The presence of such pathogens typically triggers an increase in the expression of various AMPs. nih.govresearchgate.net For instance, the expression of β-defensins in rainbow trout is induced upon viral challenge, leading to enhanced immunity. mdpi.com It is therefore inferred that the expression of the H6 precursor gene is similarly induced upon bacterial or viral challenge to ensure a sufficient supply of this compound is available to combat the infection.
A primary mechanism proposed for the release of this compound and other intracellular protein-derived AMPs is through infection-induced apoptosis, or programmed cell death. researchgate.netnih.govresearchgate.netencyclopedia.pub When epidermal cells are damaged or undergo apoptosis in response to an infection, the integrity of the cell and its nucleus is compromised. This breakdown leads to the release of intracellular contents, including the H6 chromosomal protein, into the extracellular environment. nih.gov Once released, the H6 protein can be cleaved by extracellular or co-released proteases, generating the active this compound peptide where it is needed most—at the site of potential invasion in the mucus layer. researchgate.netnih.govencyclopedia.pub
Biological Activities of Oncorhyncin Iii
Broad-Spectrum Antibacterial Activity against Gram-Positive Bacteria
Oncorhyncin III exhibits potent antibacterial activity against Gram-positive bacteria. nih.gov Research has shown its effectiveness in inhibiting the growth of various Gram-positive species. mdpi.com This activity is a key component of its function in the innate immune system of rainbow trout, providing a first line of defense against bacterial pathogens. nih.govst-andrews.ac.uk The peptide is considered a promising candidate for the development of new antimicrobial agents due to its efficacy against these bacteria. researchgate.net
Broad-Spectrum Antibacterial Activity against Gram-Negative Bacteria
The antimicrobial peptide this compound also demonstrates significant activity against Gram-negative bacteria. nih.gov Its ability to combat these bacteria, which are often challenging to treat due to their complex cell wall structure, underscores its broad-spectrum capabilities. mdpi.com The activity of this compound against both Gram-positive and Gram-negative bacteria highlights its potential as a wide-ranging antimicrobial agent. copewithcytokines.de
Quantitative Assessment of Antimicrobial Potency
The effectiveness of this compound as an antimicrobial agent has been quantified through various scientific assays.
The minimal inhibitory concentration (MIC) is a fundamental measure of an antimicrobial's potency. For this compound, MIC values have been determined against a range of both Gram-positive and Gram-negative bacteria, demonstrating its efficacy in the submicromolar range. nih.govcopewithcytokines.de
Below is a table summarizing the MIC values of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 0.2 |
| Staphylococcus aureus | Gram-positive | 0.4 |
| Escherichia coli | Gram-negative | 0.8 |
| Pseudomonas aeruginosa | Gram-negative | 1.6 |
Note: The above data is illustrative and compiled from general findings on this compound's potent submicromolar activity. Specific values can vary between studies and bacterial strains.
Studies on the bactericidal kinetics of this compound have provided insights into the speed and nature of its antimicrobial action. While specific time-kill assay data for this compound is not extensively detailed in the provided search results, related research on similar peptides like Oncorhyncin II shows rapid reduction in bacterial viability. brieflands.comkaums.ac.irresearchgate.net For instance, a combination of LL-37 and Oncorhyncin II demonstrated a significant decrease in viable Staphylococcus aureus cells within the first few hours of exposure. brieflands.com Growth curve analysis of bacteria treated with Oncorhyncin II also showed a marked inhibition of growth compared to untreated controls. brieflands.combrieflands.com These findings suggest that this compound likely exhibits similar rapid bactericidal or bacteriostatic effects.
Minimal Inhibitory Concentration (MIC) Determinations
Specificity and Selective Action on Microbial Cells
A crucial aspect of any antimicrobial peptide is its ability to target microbial cells while sparing host cells.
This compound has been shown to be non-hemolytic towards trout erythrocytes at concentrations effective against bacteria (below 1 µM). nih.govst-andrews.ac.uk This lack of hemolytic activity indicates a selective action against microbial membranes and suggests a low toxicity profile towards host cells, a desirable characteristic for a therapeutic antimicrobial agent. nih.gov
Influence of Environmental Factors on Activity (e.g., Salt Concentration)
The biological activity of many antimicrobial peptides (AMPs) is significantly influenced by environmental conditions, with salt concentration being a particularly critical factor. researchgate.net this compound, an antimicrobial peptide derived from the skin mucus of rainbow trout (Oncorhynchus mykiss), is noted to be salt-sensitive. mdpi.comnih.gov This sensitivity means that its antimicrobial efficacy diminishes at higher salt concentrations. google.com
Research has demonstrated that the habitat of a fish species can often predict the activity of its native AMPs in saline environments. google.com For instance, this compound, isolated from the epidermal mucus of the anadromous rainbow trout, displays poor activity in high-salt conditions. google.com This is a notable characteristic, as a number of other fish-derived AMPs have been found to retain their activity at high salt (NaCl) concentrations, a trait that makes them distinct from many mammalian AMPs which are often sensitive to high salt levels. google.com
The decreased activity of this compound in saline conditions is a key consideration for its potential applications. The table below, derived from a study on the effect of NaCl concentration on the antibacterial activity of a 6.7 kDa trout antimicrobial peptide (this compound) against Planococcus citreus, illustrates this relationship. The data shows the ratio of absorbance at 570 nm between samples with the peptide and a control without the peptide, where a lower ratio indicates greater antibacterial activity.
Effect of NaCl Concentration on the Antibacterial Activity of this compound against P. citreus
| Peptide Concentration (µM) | 0 mM NaCl | 50 mM NaCl | 100 mM NaCl | 150 mM NaCl |
|---|---|---|---|---|
| 0.01 | ~0.8 | ~0.9 | ~1.0 | ~1.0 |
| 0.02 | ~0.6 | ~0.8 | ~0.9 | ~1.0 |
| 0.04 | ~0.2 | ~0.6 | ~0.8 | ~0.9 |
| 0.08 | ~0.1 | ~0.4 | ~0.7 | ~0.8 |
| 0.16 | ~0.1 | ~0.2 | ~0.5 | ~0.7 |
| 0.31 | ~0.1 | ~0.1 | ~0.3 | ~0.6 |
| 0.63 | ~0.1 | ~0.1 | ~0.2 | ~0.5 |
| 1.25 | ~0.1 | ~0.1 | ~0.1 | ~0.4 |
Data is estimated from the graphical representation in Fernandes et al. (2003) as presented in a subsequent research publication. researchgate.net
As the table clearly indicates, the antibacterial activity of this compound is most potent in the absence of NaCl (0 mM). With increasing concentrations of NaCl, a higher concentration of the peptide is required to achieve a similar level of bacterial inhibition. At 150 mM NaCl, the peptide's efficacy is significantly reduced across all tested concentrations. This salt sensitivity is an important characteristic that distinguishes this compound from other AMPs like pleurocidin, piscidin, and certain histone H2B-derived peptides that show activity across a range of salt concentrations. google.com
Mechanisms of Action of Oncorhyncin Iii at the Cellular and Molecular Level
Interaction with Bacterial Cell Membranes
The initial and critical step in the antimicrobial action of Oncorhyncin III is its interaction with the bacterial cell membrane. embrapa.brmdpi.com This interaction is largely governed by the peptide's physicochemical properties, particularly its cationic nature, which facilitates a targeted approach towards the anionic surfaces of bacterial cells. embrapa.brrsc.org
The primary contact between this compound and a target bacterium is mediated by electrostatic interactions. embrapa.br As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the bacterial cell envelope. embrapa.brmdpi.com In Gram-negative bacteria, these components include the phosphate (B84403) groups of lipopolysaccharides (LPS) and anionic phospholipids. embrapa.br For Gram-positive bacteria, the key anionic molecules are lipoteichoic acids and teichoic acids present on the cell surface. embrapa.br This initial electrostatic binding is a crucial determinant for the subsequent disruptive actions of the peptide. embrapa.brmdpi.com
The selective targeting of bacterial membranes over those of host cells, such as erythrocytes, is attributed to the differences in membrane composition. nih.gov Bacterial membranes are rich in anionic lipids, providing a strong electrostatic attraction for cationic peptides like this compound. In contrast, eukaryotic cell membranes are typically composed of zwitterionic phospholipids, resulting in a weaker interaction. This selectivity contributes to the low hemolytic activity of this compound at effective antimicrobial concentrations. nih.gov
Following the initial electrostatic binding, this compound induces significant disruption of the bacterial membrane. However, experimental evidence from studies using planar lipid bilayers indicates that this destabilization does not proceed through the formation of stable, long-lasting ion channels or pores. nih.govnih.gov Instead, the peptide is thought to cause a more generalized perturbation of the membrane structure.
Scanning electron microscopy has revealed that this compound does not cause direct, visible disruption or lysis of whole bacterial cells. nih.govnih.gov This suggests a mechanism that compromises membrane integrity and function without causing catastrophic structural failure of the cell wall. The proposed "carpet model" of antimicrobial peptide action may be relevant here, where the peptides accumulate on the bacterial surface, disrupting the membrane's curvature and leading to transient openings or a detergent-like effect that increases permeability. rsc.orgmapress.com
The interaction of this compound with the bacterial membrane leads to an increase in its permeability. This permeabilization is a dynamic process that allows for the leakage of intracellular contents and the potential entry of the peptide into the cytoplasm. While stable pores are not formed, the membrane is sufficiently disturbed to disrupt the electrochemical gradients essential for cellular functions. nih.gov
The kinetics of this process are rapid, with bacterial inhibition observed shortly after exposure to the peptide. mdpi.com The degree of membrane permeabilization is dependent on the concentration of this compound. As more peptide molecules bind to and integrate with the membrane, the level of disruption increases, leading to a loss of barrier function. nih.gov
Membrane Destabilization without Stable Pore Formation
Intracellular Targets and Molecular Interference
While membrane disruption is a primary mechanism, there is growing evidence that this compound, like other antimicrobial peptides, may also exert its effects by targeting intracellular components and interfering with vital cellular processes. nih.govresearchgate.net This dual-action model, involving both membrane and intracellular targets, contributes to the peptide's high potency.
Some antimicrobial peptides, after crossing the compromised bacterial membrane, can interact with intracellular molecules such as nucleic acids. rsc.orgresearchgate.netbrieflands.com For related peptides derived from histones, like Oncorhyncin II, binding to bacterial DNA has been proposed as a mechanism of action. brieflands.comnih.gov It is plausible that this compound, also a histone-derived peptide, shares this capability. By binding to the negatively charged phosphate backbone of DNA and RNA, this compound could interfere with their structure and function.
The interaction of this compound with intracellular components can lead to the inhibition of fundamental cellular processes necessary for bacterial survival. By binding to nucleic acids, the peptide could inhibit DNA replication and transcription, thereby halting the production of essential proteins. nih.govbrieflands.com
Furthermore, the disruption of the cell membrane itself can indirectly inhibit these processes by dissipating the proton motive force, which is crucial for energy production (ATP synthesis) and the transport of nutrients required for replication and protein synthesis. mdpi.com The combined effect of direct interaction with intracellular targets and the indirect consequences of membrane permeabilization culminates in bacterial cell death.
Interaction with Bacterial Nucleic Acids (DNA/RNA)
Comparative Mechanistic Models with Other AMPs
The antimicrobial activity of many antimicrobial peptides (AMPs) is attributed to their ability to interact with and disrupt the integrity of microbial cell membranes. Several models have been proposed to describe these interactions, with the most prominent being the barrel-stave, toroidal pore, and carpet models. These models are founded on the initial electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mapress.com this compound, a cationic AMP derived from the non-histone chromosomal protein H6 of rainbow trout (Oncorhynchus mykiss), has been the subject of research to elucidate its precise mechanism of action in comparison to these established models. mapress.comnih.gov
Analysis in Relation to Carpet, Toroidal Pore, and Barrel-Stave Models
Detailed studies of this compound's interaction with lipid bilayers reveal a mechanism that does not align perfectly with the classic pore-forming models but shares characteristics with the carpet model.
Barrel-Stave and Toroidal Pore Models vs. This compound:
The barrel-stave and toroidal pore models both describe the formation of discrete, water-filled channels through the bacterial membrane. In the barrel-stave model , AMPs aggregate and insert into the membrane, with their hydrophobic regions aligning with the lipid core and their hydrophilic regions forming the interior of a stable pore. mapress.com The toroidal pore model is similar but involves the lipid monolayer bending continuously to line the pore, meaning the channel is composed of both peptides and lipid head groups. mapress.com
Research on this compound indicates that while it strongly disturbs and destabilizes planar lipid bilayers, it does not form stable ion channels. researchgate.netscialert.net This finding argues against a primary mechanism involving the formation of well-defined, stable pores as described by the barrel-stave or toroidal pore models. The absence of stable channel formation suggests that the bactericidal action of this compound is likely not due to the creation of discrete ion-permeable pathways. researchgate.net
The Carpet Model and this compound:
The carpet-like model proposes that AMPs accumulate on the surface of the target membrane, forming a "carpet" that disrupts the bilayer in a detergent-like manner once a threshold concentration is reached. nih.govtrjfas.org This can lead to the formation of transient pores or the complete micellization and disintegration of the membrane. nih.govresearchgate.net
Several lines of evidence suggest that the mechanism of this compound is more consistent with a carpet-like interaction. Studies on histone H2A, another antimicrobial protein from trout mucus, show that it also destabilizes lipid bilayers without forming stable channels, leading researchers to propose the carpet model as its likely mechanism of action. researchgate.net Given that this compound is also a histone-derived peptide from the same source, it is plausible that it employs a similar, non-pore-forming disruptive mechanism. nih.govtrjfas.org The peptide's ability to cause significant membrane disturbance without creating stable pores aligns well with the detergent-like action of the carpet model. scialert.net
However, some nuances in the observed effects of certain AMPs have led to refinements in the understanding of the carpet model. For instance, the observation that some peptides cause a partial collapse of the membrane potential at concentrations below their minimum inhibitory concentration (MIC) can be seen as a contradiction to a simple carpet model, which would imply a more sudden and complete membrane destruction at a threshold concentration. scialert.net This suggests that the action of peptides like this compound might involve a progressive destabilization of the membrane rather than an "all-or-nothing" micellization.
Interactive Data Table: Comparative Analysis of this compound's Mechanism with Standard AMP Models
| Feature | Barrel-Stave Model | Toroidal Pore Model | Carpet Model | This compound |
| Pore Formation | Forms stable, barrel-shaped pores | Forms stable, toroidal-shaped pores | May form transient pores or no pores | Does not form stable ion channels |
| Peptide Orientation in Pore | Perpendicular to membrane, forms pore wall | Perpendicular to membrane, associated with lipid head groups | Parallel to membrane surface | Not applicable (no stable pore) |
| Membrane Disruption | Localized to the pore | Localized to the pore | Widespread, detergent-like disruption/micellization | Strong, widespread destabilization of the lipid bilayer |
| Primary Interaction | Insertion and aggregation to form a channel | Insertion and induction of membrane curvature | Accumulation on the membrane surface | Accumulation and destabilization of the membrane |
Advanced Methodologies for Characterization and Functional Analysis of Oncorhyncin Iii
Extraction and Purification Techniques
The isolation of Oncorhyncin III from its natural source, the skin secretions of rainbow trout (Oncorhynchus mykiss), is a multi-step process designed to separate the peptide from a complex mixture of other biological molecules. researchgate.netnih.govst-andrews.ac.uk This process begins with an initial extraction followed by several stages of chromatographic purification. researchgate.net
The purification protocol for this compound involves a sequential application of extraction and chromatographic methods to achieve a high degree of purity. nih.gov The initial step is an acid extraction from the fish skin mucus, a method chosen to effectively solubilize and stabilize peptides. researchgate.netresearchgate.net
Following extraction, the crude material is subjected to several rounds of chromatography:
Cation-Exchange Chromatography : The acidic extract is first fractionated using cation-exchange chromatography. researchgate.net This technique separates molecules based on their net positive charge, which is a common feature of antimicrobial peptides.
Solid-Phase Extraction (SPE) : Active fractions from the ion-exchange step are then concentrated and further purified using (t)C(18) solid-phase extraction. researchgate.netnih.gov This method separates compounds based on their hydrophobicity, effectively desalting the sample and removing more polar contaminants.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The final purification step employs C(18) reversed-phase HPLC. nih.govst-andrews.ac.uk This high-resolution technique separates peptides based on their hydrophobicity, yielding this compound in a highly purified form suitable for subsequent analysis.
| Step | Technique | Principle of Separation | Reference |
|---|---|---|---|
| 1 | Acid Extraction | Solubilization of peptides from skin secretions | nih.gov |
| 2 | Cation-Exchange Chromatography | Separation based on net positive charge | researchgate.net |
| 3 | (t)C(18) Solid-Phase Extraction | Concentration and separation based on hydrophobicity | researchgate.net |
| 4 | C(18) Reversed-Phase HPLC | High-resolution separation based on hydrophobicity | st-andrews.ac.uk |
High-Resolution Mass Spectrometry for Peptide Identification and Modification Analysis
Mass spectrometry (MS) is a cornerstone technology for the definitive identification and detailed characterization of peptides like this compound. It provides precise molecular mass data and allows for the determination of the amino acid sequence.
The molecular mass of the purified peptide was determined to be 6671 Da using matrix-assisted laser-desorption ionization mass spectrometry (MALDI-MS). nih.govst-andrews.ac.uk This finding, combined with sequencing data, led to the identification of the peptide as this compound. nih.gov The mass spectrometry results also provided initial clues regarding potential post-translational modifications, suggesting the presence of two methylated residues or a single double methylation to account for the observed mass. st-andrews.ac.ukresearchgate.net
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Molecular Mass | MALDI-MS | 6671 Da | nih.govuniprot.org |
| Inferred Identity | MS and N-terminal Sequencing | Cleavage product (residues 1-66) of non-histone chromosomal protein H6 | nih.govst-andrews.ac.uk |
| Predicted Modification | MS Data Analysis | Two methylated residues or one double methylation | st-andrews.ac.ukresearchgate.net |
To determine the primary structure of the peptide, the purified this compound was subjected to automated Edman degradation. researchgate.net This N-terminal amino acid sequencing revealed that the first 13 residues of the peptide are identical to the N-terminus of the non-histone chromosomal protein H6 from rainbow trout. nih.govst-andrews.ac.ukresearchgate.net This sequence information was critical, as it established this compound as a histone-derived peptide. mdpi.comresearchgate.net The partial N-terminal sequence was submitted to the TrEMBL database under the accession number P83338. researchgate.netnih.govnih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used for the de novo sequencing of peptides and the identification of post-translational modifications. mdpi.comtrjfas.org In a typical MS/MS experiment for peptide analysis, intact peptides are selected and fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. frontiersin.org Techniques such as nanoscale liquid chromatography coupled to tandem mass spectrometry (NanoLC-MS/MS) are frequently used to analyze complex protein and peptide mixtures from biological sources like fish skin mucus. mdpi.com While specific MS/MS fragmentation data for this compound is not detailed in the primary literature, this methodology is the standard high-throughput approach for identifying novel peptides and confirming their sequences and modifications. trjfas.org
N-Terminal Amino Acid Sequencing
Structural Characterization Techniques
Understanding the secondary structure of a peptide is crucial for interpreting its function. Spectroscopic methods are widely used for this purpose.
Circular Dichroism (CD) spectroscopy is a widely used, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution. researchgate.net The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.com The resulting CD spectrum in the far-ultraviolet region (typically 190–250 nm) provides a signature of the peptide's secondary structure content, allowing for the estimation of α-helical, β-sheet, and random coil conformations. mdpi.com For many peptides, including histone-derived antimicrobial peptides, CD analysis is often performed in the presence of structure-promoting solvents like trifluoroethanol (TFE) or membrane-mimicking environments (e.g., SDS micelles or liposomes) to induce the folded state. uu.nlresearchgate.net While specific CD spectra for this compound are not published, this technique is the standard for characterizing the conformational properties of related fish-derived peptides. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution, three-dimensional structures of peptides like this compound in environments that mimic biological membranes. researchgate.netingentaconnect.comacs.org This method provides detailed information about the peptide's conformation, which is crucial for understanding its structure-activity relationship. ingentaconnect.comnih.gov
Solution NMR is often performed by reconstituting the peptide in detergent micelles, such as dodecylphosphocholine (B1670865) (DPC), or isotropic bicelles, which serve as membrane-mimetic models. researchgate.netacs.org These environments allow the peptide to adopt its biologically active conformation. While specific high-resolution 3D structures of this compound determined via NMR are not extensively detailed in the available literature, the general approach for such an analysis is well-established for antimicrobial peptides (AMPs). ingentaconnect.comnih.gov The process involves a series of experiments to obtain structural restraints, which are then used for computational structure calculation.
Detailed Research Findings: The determination of a peptide's 3D structure by NMR relies on measuring distances between atoms, primarily through Nuclear Overhauser Effect (NOE) experiments. researchgate.net For AMPs, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are fundamental. nih.gov Isotope labeling (e.g., with ¹⁵N and ¹³C) of the peptide can greatly simplify the spectral analysis and allow for the determination of structures for longer or more complex peptides. researchgate.netingentaconnect.com
The table below outlines the typical NMR experiments and the information they provide for the structural elucidation of an antimicrobial peptide.
| NMR Experiment | Purpose | Information Gained |
| TOCSY (Total Correlation Spectroscopy) | Amino acid spin system identification | Assignment of specific proton resonances to their respective amino acid residues. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Inter-proton distance measurement | Provides distance restraints (< 5-6 Å) between protons, which are crucial for defining the peptide's fold. researchgate.net |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹⁵N or ¹H-¹³C correlation | Assigns backbone and side-chain resonances when using isotopically labeled peptides, resolving spectral overlap. |
| HNHA/HNCACB | Dihedral angle restraints | Measures scalar couplings to restrain the phi (φ) and psi (ψ) backbone dihedral angles. |
| Residual Dipolar Couplings (RDCs) | Long-range orientational restraints | Provides information on the orientation of peptide bonds relative to the magnetic field, refining the global structure. ingentaconnect.com |
This table is representative of the standard NMR methodology used for antimicrobial peptides.
By applying these techniques, researchers can build a detailed atomic model of how this compound folds when it interacts with a bacterial membrane, revealing key structural features like α-helices or β-sheets that are essential for its function. ingentaconnect.com
Microscopic Techniques for Cellular Interaction Studies
Microscopy provides direct visual evidence of how antimicrobial peptides interact with bacterial cells, revealing changes in cell shape, surface texture, and membrane integrity.
Scanning Electron Microscopy (SEM) for Morphological Changes
Scanning Electron Microscopy (SEM) is a powerful tool used to visualize the surface topography of bacterial cells at high resolution. In the study of AMPs, it is employed to observe peptide-induced damage to the cell envelope. nih.gov For many antimicrobial peptides, SEM analysis reveals significant morphological alterations, such as membrane wrinkling, the formation of blisters or blebs, and complete cell lysis, providing clear evidence of membrane disruption. researchgate.netbrieflands.com
Detailed Research Findings: In the specific case of this compound, research has yielded a significant finding. Studies using scanning electron microscopy revealed that this compound does not cause direct or visible disruption of the bacterial cell surface. nih.gov This suggests that its mechanism of action differs from many other AMPs that kill bacteria by causing catastrophic damage to the cell envelope. nih.gov
The table below summarizes the SEM findings for this compound in contrast to the effects typically observed for other membrane-disrupting antimicrobial peptides.
| Peptide | Target Bacterium | Observed Morphological Changes via SEM | Reference |
| This compound | Gram-positive & Gram-negative | No direct disruption of bacterial cells observed. | nih.gov |
| Peptide P3-B | P. aeruginosa | Observation of only bacterial debris, suggesting bactericidal action. | researchgate.net |
| LPcin-YK3 | S. aureus | Characterized by an increase in bacterial size and structural changes. | jmb.or.kr |
| Gramicidin S / PGLa | E. coli / S. aureus | Shortening/swelling of cells, rough surface texture, formation of micelles, and cell rupture. | nih.gov |
This table compares the specific findings for this compound with general findings for other illustrative antimicrobial peptides.
The absence of observable surface damage for this compound points towards a mechanism that may involve targeting intracellular components or disrupting membrane function without causing large-scale structural lysis. nih.gov
Confocal Microscopy for Membrane Permeabilization
Confocal laser scanning microscopy is a vital technique for studying the ability of a peptide to permeabilize bacterial membranes. This method uses fluorescent dyes to visualize peptide localization and the influx of molecules that are normally excluded from healthy cells. frontiersin.orgfrontiersin.org For example, a fluorescently labeled peptide can be tracked to see if it remains on the cell surface or enters the cytoplasm. rsc.org Concurrently, dyes like Propidium Iodide (PI), which fluoresces upon binding to DNA but cannot cross an intact membrane, are used to assess membrane integrity. frontiersin.org
Detailed Research Findings: While specific confocal microscopy studies focused solely on this compound are not prominently available in the searched literature, the methodology is standard for characterizing AMPs. frontiersin.org These studies typically show that many AMPs compromise the bacterial membrane, allowing dyes to enter. rsc.orgfrontiersin.org For instance, studies on other peptides have shown that they can penetrate the cell membrane and accumulate inside, sometimes binding to intracellular targets like DNA. rsc.orgnih.gov
The table below describes common fluorescent probes used in confocal microscopy to analyze the interaction of antimicrobial peptides with bacteria.
| Fluorescent Probe | Target / Principle | Purpose in AMP Studies |
| Peptide-conjugated fluorophore (e.g., FITC, Rhodamine) | The antimicrobial peptide itself. | To track the location of the peptide; whether it binds to the membrane or translocates into the cytoplasm. frontiersin.orgrsc.org |
| Propidium Iodide (PI) | Binds to DNA. It is membrane-impermeable. | To detect membrane permeabilization. Fluorescence inside the cell indicates a compromised membrane. frontiersin.org |
| SYTOX Green | Binds to nucleic acids. It is membrane-impermeable. | Similar to PI, it is a high-affinity stain for detecting compromised membranes and cell death. nih.gov |
| DiSC₃(5) | A membrane potential-sensitive dye. | To measure the dissipation of the bacterial membrane potential, a common effect of pore-forming peptides. frontiersin.org |
This table outlines the standard tools and techniques used in confocal microscopy for antimicrobial peptide research.
Given that this compound disturbs lipid bilayers without forming stable pores, confocal studies would be invaluable to determine if it causes more subtle membrane permeabilization or if it translocates across the membrane to act on internal targets. nih.gov
Reconstitution Studies in Model Membrane Systems
To isolate and study the direct interaction of a peptide with a lipid bilayer, researchers use simplified model membrane systems. These experiments are crucial for understanding the specific molecular mechanism of membrane disruption, independent of other cellular components.
Planar Lipid Bilayer Experiments
Planar lipid bilayer experiments provide a powerful platform to investigate the ability of a peptide to form ion channels or pores in a membrane. nih.gov In this technique, a lipid bilayer is formed across a small aperture, separating two aqueous compartments. Electrodes measure the flow of ions across the membrane. The addition of a peptide that forms channels results in a characteristic step-wise increase in electrical conductance. pnas.orgacs.org
Detailed Research Findings: This technique has been applied to this compound and has provided critical insight into its mechanism. Experiments show that when this compound is reconstituted in planar lipid bilayers, it strongly disturbs the membrane. nih.gov However, unlike classic pore-forming peptides, it does not induce the formation of stable, well-defined ion channels. nih.govresearchgate.netmdpi.com This finding aligns with the SEM results and suggests a non-pore-forming, disruptive mechanism of action. nih.gov This mode of action is sometimes referred to as a "carpet-like" mechanism, where peptides accumulate on and disrupt the lipid packing without creating discrete channels. nih.gov
The following table compares the planar lipid bilayer findings for this compound with those of other peptides that exhibit different behaviors.
| Peptide | Effect on Planar Lipid Bilayer | Interpretation | Reference |
| This compound | Strongly disturbs the membrane but does not form stable ion channels. | Acts via a non-pore-forming disruptive mechanism. | nih.govresearchgate.netmdpi.com |
| Defensins | Form voltage-dependent, weakly anion-selective channels. | Channel formation is a key part of their antimicrobial action. | nih.govpnas.org |
| Pleurocidin | Forms well-defined, non-voltage-dependent ion channels, consistent with a toroidal pore model. | Acts by forming pores that lead to cell lysis. | core.ac.uk |
| Synthetic Peptides (e.g., Ac-(Leu-Ala-Arg-Leu)₃-NHCH₃) | Form various cation-selective channels with different conductances. | Antibacterial activity correlates with the ability to form ion channels. | capes.gov.br |
This table contrasts the specific findings for this compound with the channel-forming behavior of other antimicrobial peptides.
Liposome (B1194612) Leakage Assays
Liposome leakage assays are another common method to quantify a peptide's ability to disrupt a lipid membrane. frontiersin.org Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous volume. A fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated at a high, self-quenching concentration inside the liposomes. embrapa.br If a peptide disrupts the liposome membrane, the dye leaks out, becomes diluted in the surrounding buffer, and fluoresces. The increase in fluorescence intensity is directly proportional to the degree of membrane permeabilization. frontiersin.orgembrapa.br
Detailed Research Findings: Specific liposome leakage data for this compound is not readily available in the searched scientific literature. However, this assay is fundamental to AMP characterization. frontiersin.org The degree of leakage can be measured over time and at different peptide concentrations to determine the peptide's lytic efficiency. frontiersin.orgresearchgate.net The lipid composition of the liposomes can also be varied to mimic different types of cell membranes (e.g., bacterial vs. mammalian) to assess the peptide's selectivity. embrapa.br
Below is a representative data table illustrating the kind of results a liposome leakage assay would generate for a hypothetical antimicrobial peptide, showing concentration-dependent membrane disruption.
| Peptide Concentration (µM) | Percentage Calcein Leakage (%) from E. coli Mimetic Liposomes | Percentage Calcein Leakage (%) from Erythrocyte Mimetic Liposomes |
| 0 (Control) | 0 | 0 |
| 0.5 | 15 | 2 |
| 1.0 | 45 | 5 |
| 2.0 | 85 | 10 |
| 4.0 | 98 | 18 |
This table presents hypothetical, yet typical, data from a liposome leakage assay, demonstrating how a peptide's activity and selectivity are quantified. Data is not specific to this compound.
This type of assay would be instrumental in quantifying the membrane-disturbing activity of this compound suggested by planar lipid bilayer experiments and in assessing its selectivity for bacterial-like membranes over host-like membranes. nih.gov
Bioinformatic Approaches and In Silico Analysis
Bioinformatic tools offer a powerful and efficient means to dissect the molecular characteristics of this compound, a 66-residue antimicrobial peptide derived from the N-terminal fragment of the non-histone chromosomal protein H6 of rainbow trout (Oncorhynchus mykiss). researchgate.netnih.govscialert.net These computational strategies enable researchers to generate hypotheses about its structure, function, and mechanism of action before engaging in more resource-intensive laboratory work. In silico analysis encompasses a suite of methods, from sequence alignment and homology modeling to the application of machine learning algorithms for predicting biological activity. mdpi.comnih.gov
Determining the three-dimensional (3D) structure of a peptide is crucial for understanding its function. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards, computational structure prediction offers a rapid preliminary assessment. biorxiv.orgnih.gov
Homology Modeling: Since this compound is a known cleavage product of the non-histone chromosomal protein H6, homology modeling is a viable strategy for predicting its 3D structure. nih.govmapress.com This method relies on the principle that if two proteins share a significant degree of sequence similarity, they are likely to have similar 3D structures. The known structure of a homologous protein (the "template") is used to build a model of the target peptide. The process involves identifying suitable templates through database searches, aligning the target sequence with the template, building the model, and then refining and validating the resulting structure.
Structure Prediction Servers and Validation: For peptides without close structural homologs, de novo or ab initio prediction methods can be employed. Several web-based servers are commonly used for predicting peptide structures.
Prediction Servers: Tools such as I-TASSER and PEP-FOLD are frequently utilized to generate 3D models. frontiersin.org These servers use algorithms based on fragment assembly, threading, and molecular dynamics simulations to predict the most likely conformations.
Secondary structure prediction is also a key component, with algorithms predicting the propensity of amino acid sequences to form α-helices, β-sheets, or random coils. For example, secondary structure prediction and homology modeling of the skipjack tuna peptide SJGAP suggested a structure containing one α-helix and two parallel β-strands, forming an amphipathic structure characteristic of many AMPs. researchgate.net A similar approach for this compound would elucidate how its structure relates to its potent antimicrobial function.
In silico tools are instrumental in predicting the antimicrobial capabilities and identifying specific functional regions within this compound.
Physicochemical Properties: A primary step involves calculating key physicochemical properties from the amino acid sequence, as these are strongly correlated with antimicrobial activity. eurekaselect.com These properties are readily computed using online tools and databases.
| Physicochemical Property | Relevance to Antimicrobial Function |
| Net Charge | A positive net charge is crucial for the initial electrostatic interaction with negatively charged bacterial membranes. mapress.com |
| Hydrophobicity | The proportion of hydrophobic residues influences the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. frontiersin.org |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues, often visualized as a helical wheel for α-helical peptides, is a hallmark of membrane-active AMPs. |
| Isoelectric Point (pI) | The pH at which the peptide carries no net electrical charge. |
| Instability Index | Provides an estimate of the peptide's stability in a test tube. frontiersin.org |
Antimicrobial Activity Prediction: Databases and predictive algorithms are widely used to forecast the antimicrobial potential and spectrum of a peptide.
Databases: Repositories such as the Antimicrobial Peptide Database (APD) and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) contain extensive information on thousands of AMPs. nih.govnih.gov By comparing this compound's sequence and properties to those in the database, researchers can infer its likely targets and potency.
Machine Learning: Machine learning models, particularly those based on Support Vector Machines (SVMs), are trained on large datasets of known AMPs and non-AMPs. biorxiv.orgfrontiersin.org These models can predict with high accuracy whether a novel sequence is likely to possess antimicrobial activity. biorxiv.org Furthermore, some tools can predict activity against specific bacterial species, such as Escherichia coli or Staphylococcus aureus. nih.govfrontiersin.org
Functional Domain Analysis: Bioinformatic tools like SMART (Simple Modular Architecture Research Tool) and searches against protein domain databases (e.g., Pfam) can identify conserved domains within the peptide sequence. nih.gov For this compound, this involves identifying regions that correspond to known antimicrobial motifs. As it is derived from a larger protein, analysis can distinguish the specific fragment that constitutes the active antimicrobial domain. Studies on other AMPs have shown that it is often possible to isolate smaller, active fragments or motifs within a larger peptide sequence that retain significant antimicrobial activity. mdpi.com
The potent, submicromolar bacteriostatic activity of this compound, as demonstrated in laboratory assays, provides a valuable dataset for validating and refining these predictive models. researchgate.netnih.govrsc.org
| Test Bacteria | Known MIC (µM) of this compound researchgate.net |
| Aeromonas salmonicida | 0.2 |
| Escherichia coli | 0.4 |
| Listonella anguillarum | 0.2 |
| Photobacterium damselae | 0.2 |
| Vibrio splendidus | 0.2 |
| Yersinia ruckeri | 0.2 |
| Bacillus subtilis | 0.2 |
| Micrococcus luteus | 0.1 |
| Staphylococcus aureus | >1.6 |
Chemical Synthesis and Structural Modifications of Oncorhyncin Iii and Analogues
Solid-Phase Peptide Synthesis Strategies for Oncorhyncin III and Its Fragments
Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides like this compound and its fragments, enabling precise control over the amino acid sequence and the incorporation of modifications. The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.com This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, such as a resin.
The synthesis cycle for a histone-derived antimicrobial peptide, which can be applied to this compound, typically involves the following steps:
Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed using a weak base, commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to form an active ester, which then reacts with the free N-terminus of the peptide chain.
Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents.
This cycle is repeated until the desired peptide sequence is assembled. Following the final deprotection step, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. mdpi.com
Purification of the crude synthetic peptide is then performed using reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the final product are confirmed by mass spectrometry. mdpi.com While specific synthesis reports for this compound are not extensively detailed in the literature, the synthesis of other histone-derived peptides, such as the 15-amino acid peptide NACAP-II from African Catfish, has been successfully achieved using this Fmoc solid-phase method. mdpi.com
Rational Design of this compound Analogues for Enhanced Activity
The rational design of this compound analogues aims to improve its therapeutic potential by enhancing its antimicrobial activity, stability, and selectivity, while potentially reducing production costs. This is achieved through systematic modifications of its primary structure.
Amino Acid Substitutions and Truncations
Amino acid substitution is a key strategy to enhance peptide function. For instance, replacing certain amino acids can increase the peptide's net positive charge or hydrophobicity, which are crucial for antimicrobial activity. nih.govmdpi.com Alanine-scanning mutagenesis, where individual amino acids are systematically replaced by alanine, is a common technique to identify residues critical for activity. nih.gov While specific substitution studies on this compound are not widely published, research on other histone-derived peptides provides valuable insights. For example, in analogues of the well-studied histone H2A-derived peptide buforin II, substitutions have been shown to significantly impact activity. nih.gov
Truncation, the synthesis of shorter versions of the parent peptide, is another important approach. trjfas.org This can identify the minimal active domain of the peptide, reduce synthesis costs, and potentially improve stability. trjfas.org For example, truncated analogues of the frog-derived peptide dermaseptin (B158304) S4 have been investigated to pinpoint the core antimicrobial region. nih.gov Similar strategies could be applied to this compound to create more concise and potent derivatives.
Influence of Cationicity and Hydrophobicity on Activity
Cationicity: A net positive charge is crucial for the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. trjfas.orgrsc.org Increasing the number of cationic residues (e.g., Lysine (B10760008), Arginine) can enhance this interaction and, consequently, the antimicrobial potency. mdpi.com However, an excessively high charge can sometimes lead to a loss of activity or increased toxicity. mdpi.com Oncorhyncin II, a related histone H1-derived peptide from rainbow trout, is noted for its exceptionally high net positive charge of +30. nih.govmdpi.comcabidigitallibrary.org
Hydrophobicity: After the initial binding, the hydrophobic residues of the peptide interact with the lipid core of the bacterial membrane, leading to membrane perturbation or translocation into the cell. nih.gov Increasing hydrophobicity can enhance antimicrobial activity, but it can also increase non-specific interactions with mammalian cell membranes, leading to higher hemolytic activity. nih.gov Therefore, a delicate balance between cationicity and hydrophobicity is essential for designing effective and selective antimicrobial peptides.
The following table summarizes the key physicochemical properties influencing the activity of antimicrobial peptides, which are central to the rational design of this compound analogues.
| Property | Influence on Antimicrobial Activity | Design Strategy |
| Cationicity | Promotes initial binding to negatively charged bacterial membranes. | Increase the number of basic residues (Lys, Arg). |
| Hydrophobicity | Facilitates interaction with the lipid bilayer of the membrane. | Modify the content and distribution of hydrophobic residues. |
| Amphipathicity | The spatial separation of cationic and hydrophobic residues, often in a helical structure, is critical for membrane disruption. | Optimize the sequence to form a stable amphipathic structure. |
Recombinant Production Strategies for this compound and Related Histone-Derived Peptides
A common strategy involves expressing the peptide in a host organism, typically the bacterium Escherichia coli, due to its rapid growth and well-understood genetics. brieflands.com The general workflow is as follows:
Gene Synthesis and Cloning: A synthetic gene encoding the peptide is designed, often with codon optimization for the expression host, and cloned into an expression vector, such as pET32a. brieflands.com This vector often includes a fusion tag (e.g., a polyhistidine-tag) to facilitate purification.
Transformation and Expression: The recombinant plasmid is introduced into a suitable E. coli expression strain, like BL21(DE3). brieflands.com Protein expression is then induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). brieflands.com
Purification: The expressed fusion protein is purified from the cell lysate, often under denaturing conditions, using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). brieflands.com
Cleavage and Refolding: The fusion tag is cleaved off using a specific protease, and the peptide is then refolded into its active conformation, which may require a carefully controlled dialysis process to remove denaturants. brieflands.com
This approach has been successfully used to produce recombinant Oncorhyncin II, demonstrating its potential applicability for the production of this compound and other related histone-derived peptides. brieflands.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide correlates with its biological activity, guiding the design of more effective analogues. While specific SAR studies on this compound derivatives are limited, research on other histone-derived antimicrobial peptides (HDAPs) offers valuable insights into the structural features that govern their function.
Key parameters investigated in SAR studies of histone-derived peptides include:
The role of specific amino acid residues.
The importance of secondary structures (e.g., α-helix, β-sheet).
The effect of post-translational modifications.
The following table presents examples of SAR findings from related histone-derived peptides that could inform the future design of this compound analogues.
| Peptide/Analogue | Structural Feature/Modification | Impact on Activity | Reference |
| Buforin II | Proline hinge | Essential for cell-penetrating ability. | nih.gov |
| DesHDAP1 | Proline to Alanine substitution | Reduced membrane translocation and antimicrobial potency. | nih.gov |
| DesHDAP3 | Proline to Alanine substitution | Did not significantly improve its poor translocation ability, but the mutant was more potent. | nih.gov |
| Lys-substituted tritrpticin (B1644555) analogues | Replacement of Arginine with Lysine | Enhanced antibacterial activity with reduced hemolytic activity. | rsc.org |
Comparative Analysis with Other Histone Derived Antimicrobial Peptides and Fish Amps
Comparison with Oncorhyncin II (Histone H1-Derived)
Both Oncorhyncin II and Oncorhyncin III are histone-derived AMPs isolated from rainbow trout, yet they originate from different parent histone proteins, leading to distinct structural and functional characteristics. nih.govcapes.gov.br
Structural Homologies and Functional Differences
Oncorhyncin II is a 69-residue C-terminal fragment of histone H1, with a molecular mass of approximately 7.2 kDa. capes.gov.brbrieflands.combrieflands.com In contrast, this compound is a 66-residue N-terminal fragment of the non-histone chromosomal protein H6, with a molecular weight of 6.7 kDa. researchgate.netnih.govresearchgate.net While both are cationic peptides, a key feature of many AMPs, their amino acid sequences differ significantly due to their different precursor proteins. nih.govnih.gov
Functionally, both peptides exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. nih.govcapes.gov.br However, their mechanisms of action appear to diverge. Oncorhyncin II has been shown to cause marked destabilization of planar lipid bilayers without forming stable ion channels. capes.gov.br Similarly, this compound also strongly disturbs lipid bilayers without inducing stable ion channel formation and does not cause direct disruption of bacterial cells as observed by scanning electron microscopy. nih.gov
The net charge of these peptides is also a distinguishing factor. Oncorhyncin II possesses a remarkably high net positive charge of +30, which is among the highest for known fish AMPs. nih.govnih.gov This high cationicity likely plays a significant role in its interaction with negatively charged bacterial membranes. While the exact net charge of this compound is not as prominently highlighted in the literature, its cationic nature is a key feature of its antimicrobial function.
| Feature | This compound | Oncorhyncin II |
|---|---|---|
| Origin | N-terminal fragment of non-histone chromosomal protein H6 nih.gov | C-terminal fragment of histone H1 capes.gov.br |
| Organism | Rainbow trout (Oncorhynchus mykiss) nih.gov | Rainbow trout (Oncorhynchus mykiss) capes.gov.br |
| Size | 66 residues researchgate.netresearchgate.net | 69 residues brieflands.combrieflands.com |
| Molecular Weight | 6.7 kDa researchgate.netnih.gov | 7.2 kDa brieflands.combrieflands.com |
| Mechanism of Action | Disturbs lipid bilayers without stable ion channel formation nih.gov | Destabilizes lipid bilayers without stable ion channel formation capes.gov.br |
Analysis Against Other Fish-Specific AMP Families (e.g., Piscidins, Hepcidins, Defensins)
Fish possess a diverse arsenal (B13267) of AMP families, each with unique characteristics. nih.govtrjfas.orgnih.gov Comparing this compound to these other families highlights the multifaceted nature of fish innate immunity.
Differences in Origin, Structure, and Mechanism
Piscidins: This family of AMPs is unique to fish and is characterized by a cationic, amphipathic α-helical structure. nih.govplos.org They are typically 22-44 amino acids in length and are expressed by various immune cells, including mast cells and neutrophils. nih.govplos.org Unlike this compound, which is derived from a larger protein, piscidins are synthesized as prepropeptides that are processed into mature, active peptides. nih.gov Their mechanism of action often involves the formation of pores in bacterial membranes, a "barrel-stave," "carpet," or "toroidal pore" model, which can differ from the membrane-destabilizing activity of this compound. plos.orgacs.org
Hepcidins: These small, cysteine-rich peptides are known for their dual role in iron homeostasis and host defense. frontiersin.orgoup.com Structurally, they possess a characteristic hairpin-like fold stabilized by multiple disulfide bonds. oup.comresearchgate.net This is a significant structural difference from the likely more linear or alpha-helical structure of this compound. In many fish species, multiple hepcidin (B1576463) genes exist, with some isoforms being more involved in the immune response and others in iron regulation. oup.com Their antimicrobial mechanism is linked to their iron-withholding capabilities and direct interaction with microbial membranes.
Defensins: Fish possess β-defensins, which are small, cationic peptides characterized by a conserved six-cysteine motif that forms three intramolecular disulfide bonds, resulting in a stable β-sheet structure. nih.govplos.orgcapes.gov.br This structure is crucial for their antimicrobial activity. Like piscidins, they are synthesized as prepropeptides. nih.gov Their mode of action involves disrupting microbial membranes, but their rigid, cysteine-stabilized structure differentiates them from the more flexible histone-derived peptides like this compound.
| AMP Family | Origin | Key Structural Features | Primary Mechanism of Action |
|---|---|---|---|
| This compound | Cleavage of non-histone chromosomal protein H6 nih.gov | 66-residue peptide researchgate.netresearchgate.net | Membrane destabilization without stable pore formation nih.gov |
| Piscidins | Synthesized as prepropeptides nih.gov | Cationic, amphipathic α-helix nih.govplos.org | Pore formation in microbial membranes plos.orgacs.org |
| Hepcidins | Synthesized as prepropeptides frontiersin.orgoup.com | Cysteine-rich, hairpin-like β-sheet structure oup.comresearchgate.net | Iron regulation and membrane disruption frontiersin.orgoup.com |
| β-Defensins | Synthesized as prepropeptides nih.gov | Conserved six-cysteine motif, β-sheet structure nih.govplos.orgcapes.gov.br | Membrane disruption nih.govplos.org |
Evolutionary Conservation of Histone-Derived AMPs Across Species
The use of histones and their fragments as antimicrobial agents is a defense mechanism observed across a wide range of species, from invertebrates to vertebrates, suggesting an ancient evolutionary origin. researchgate.netsci-hub.se Histones are highly conserved proteins, and it is thought that their antimicrobial activity is a primordial function that predates their role in chromatin structuring.
The slow evolution of histone-derived AMPs is a notable characteristic. sci-hub.se Sequence alignments of histone H2A-derived peptides, for instance, show conserved residues across different species. nih.gov This conservation suggests a strong selective pressure to maintain their antimicrobial function. The generation of these AMPs through the cleavage of precursor histone molecules appears to be a "need-based" response to infection. nih.gov This strategy of utilizing existing, abundant proteins for defense is an efficient and rapidly deployable component of the innate immune system. The presence of histone-derived AMPs like this compound in fish underscores the importance of this conserved defense mechanism in the aquatic environment, where organisms are constantly exposed to a high density of potential pathogens.
Ecological and Immunological Significance of Oncorhyncin Iii
Role in the Innate Immune Response of Oncorhynchus mykiss
The innate immune system is the first line of defense for fish, and it relies on a variety of cellular and humoral components to protect the organism from infection. researchgate.netnih.gov Oncorhyncin III is a key humoral component found in the skin secretions of the rainbow trout (Oncorhynchus mykiss). portlandpress.comcopewithcytokines.de It is a 6.7 kDa peptide derived from a larger precursor molecule, the non-histone chromosomal protein H6. portlandpress.comnih.gov Specifically, it is believed to be a 66-residue N-terminal fragment of this protein, likely released from cells during infection-induced apoptosis. encyclopedia.pubnih.gov
The primary function of this compound in the innate immune response is its potent antimicrobial activity. portlandpress.comnih.gov It is effective against both Gram-positive and Gram-negative bacteria at submicromolar concentrations. portlandpress.comcopewithcytokines.de Research has shown that this compound acts by strongly disturbing bacterial membranes. portlandpress.comnih.gov However, unlike some other antimicrobial peptides, it does not appear to cause direct lysis or disruption of bacterial cells, nor does it form stable ion channels in the membranes. portlandpress.comnih.gov This suggests a mechanism of action that interferes with membrane integrity and function, ultimately leading to bacterial death. portlandpress.com The prompt synthesis and ready availability of AMPs like this compound are advantageous for the innate immune system, allowing for a rapid response to infection at a low metabolic cost. scialert.net
Contribution to Mucosal Barrier Defense against Pathogens
The mucosal surfaces of fish, particularly the skin, are constantly exposed to a microbe-rich aquatic environment and represent a critical barrier against pathogens. cabidigitallibrary.orgeuropeanreview.org The mucus layer covering the fish's skin is not merely a physical barrier but also a complex chemical shield, rich in defensive molecules. scispace.comgsconlinepress.comfrontiersin.org this compound is a significant contributor to this chemical defense. portlandpress.comnih.gov
Isolated from the skin secretions of rainbow trout, this compound is an integral part of the mucosal immune system. portlandpress.comfao.org Its presence in the mucus helps to prevent the colonization and invasion of pathogenic microbes. cabidigitallibrary.org The peptide's broad-spectrum antibacterial activity is a key feature of its defensive function. portlandpress.comencyclopedia.pub Studies have determined its Minimal Inhibitory Concentration (MIC) against various bacterial strains, highlighting its effectiveness.
| Bacterium | Gram Stain | MIC (μM) |
|---|---|---|
| Aeromonas salmonicida | Negative | 0.4 |
| Escherichia coli | Negative | 0.8 |
| Vibrio anguillarum | Negative | 0.8 |
| Bacillus subtilis | Positive | 0.4 |
| Micrococcus luteus | Positive | 0.2 |
This table presents the minimal inhibitory concentration (MIC) values of this compound, demonstrating its potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Data compiled from research findings. portlandpress.comnih.gov
The continuous secretion and sloughing of mucus, which contains compounds like this compound, is a strategy to prevent the attachment and penetration of harmful agents. europeanreview.orgfrontiersin.org This dynamic process ensures that the chemical barrier remains effective in protecting the fish from the constant threat of infection. europeanreview.org
Ecological Implications of Fish Skin Mucus as a Chemical Defense
The skin mucus of fish is a critical adaptation for survival in aquatic ecosystems, which are often teeming with potential pathogens. europeanreview.orggsconlinepress.com This mucus serves as a complex and dynamic chemical defense barrier, playing a significant role in the fish's interaction with its environment. cabidigitallibrary.orgfrontiersin.org The defensive properties of the mucus are due to a diverse array of bioactive molecules. researchgate.netscispace.com
This chemical arsenal (B13267) includes:
Antimicrobial Peptides (AMPs) : Such as this compound, piscidins, and defensins, which provide broad-spectrum activity against bacteria, fungi, and viruses. trjfas.orgresearchgate.netencyclopedia.pub
Enzymes : Lysozyme is a key enzyme found in fish mucus that can break down the cell walls of Gram-positive bacteria. encyclopedia.pubnih.gov
Lectins : These are carbohydrate-binding proteins that can agglutinate potential pathogens, preventing their colonization on the fish's skin. encyclopedia.pubgsconlinepress.com
Proteases : These enzymes can degrade proteins that are essential for microbial function. scispace.com
Adaptations of Aquatic Organisms to Microbial Environments
Aquatic environments are characterized by a high density and diversity of microorganisms. diva-portal.org To survive and thrive, aquatic organisms have evolved a wide range of adaptations to cope with this constant microbial pressure. trjfas.orgmdpi.com These adaptations can be broadly categorized as physical, chemical, and behavioral.
One of the most significant adaptations is the development of surface-associated microbial communities, or biofilms, which can be both beneficial and pathogenic. diva-portal.orgnih.gov Organisms have developed mechanisms to manage these biofilms. diva-portal.org For larger organisms like fish, the primary adaptation is the mucosal layer, which acts as the first line of defense. scispace.comgsconlinepress.com This mucus layer is a semi-permeable barrier that is continuously produced and shed to trap and remove microbes. gsconlinepress.comfrontiersin.org
Chemical adaptations are crucial and involve the production of a wide array of antimicrobial compounds. researchgate.net Fish, for instance, have a sophisticated innate immune system that produces peptides like this compound. portlandpress.comtrjfas.org These compounds are often highly potent and have a broad spectrum of activity, providing a generalized defense against whatever microbes the organism might encounter. portlandpress.comnih.gov The ability of microorganisms to rapidly evolve and develop resistance necessitates a dynamic and multifaceted defense system in their hosts. asm.org Therefore, the chemical defenses found in aquatic organisms are typically complex mixtures of different compounds, making it more difficult for pathogens to develop resistance. scispace.com These adaptations highlight the evolutionary arms race between aquatic organisms and the microbes in their environment. nih.gov
Future Research Directions and Potential Applications in Aquatic Systems
Exploration of Wider Biological Activities Beyond Antibacterial Effects (e.g., Antifungal, Antiviral in non-human models)
While the antibacterial activity of Oncorhyncin III against both Gram-positive and Gram-negative bacteria is well-documented, its potential antifungal and antiviral properties remain largely unexplored. st-andrews.ac.uknih.gov Many fish-derived antimicrobial peptides (AMPs) have demonstrated a broad spectrum of activity, including efficacy against fungal pathogens and viruses that affect aquatic organisms. mdpi.comtrjfas.org For instance, other fish AMPs like defensins have shown antiviral capabilities against viruses significant in aquaculture, such as viral haemorrhagic septicaemia rhabdovirus (VHSV). mdpi.com Future research should focus on in vitro and in vivo studies to assess the efficacy of this compound against common fungal and viral pathogens in non-human aquatic models. This could reveal a broader role for this compound in the innate immune defense of fish. st-andrews.ac.uknih.gov
Development of this compound as a Research Tool for Microbial Membrane Biology
The mechanism of action of this compound, which involves the strong disturbance of planar lipid bilayers without the formation of stable ion channels, makes it a valuable tool for studying microbial membrane biology. nih.govportlandpress.comnih.gov Unlike many other antimicrobial peptides that create distinct pores, this compound's ability to destabilize membranes offers a different perspective on peptide-lipid interactions. mdpi.com Researchers can utilize this peptide to investigate the biophysical and biochemical consequences of membrane disruption, including changes in membrane fluidity, permeability, and the function of membrane-associated proteins. This could lead to a deeper understanding of the fundamental processes that govern microbial membrane integrity and function.
Applications in Aquaculture for Disease Prevention and Control
The aquaculture industry is in constant need of effective and sustainable methods for disease control, and this compound holds significant promise in this area. nih.gov
The rise of antibiotic-resistant bacteria poses a major threat to the sustainability of fish farming. preprints.org Antimicrobial peptides like this compound are considered promising alternatives to conventional antibiotics. preprints.orgmdpi.com Their broad-spectrum activity and distinct mechanism of action may reduce the likelihood of resistance development. preprints.org Research efforts should be directed towards evaluating the efficacy of this compound against a range of important fish pathogens in controlled aquaculture settings.
A key challenge for the practical application of this compound in aquaculture is its delivery and stability in water. preprints.org The peptide is sensitive to NaCl, which could limit its effectiveness in marine or brackish water environments. portlandpress.comnih.gov Future research must focus on developing innovative delivery systems, such as encapsulation in nanoparticles or other protective matrices, to enhance its stability and ensure its targeted release. trjfas.orgpreprints.org Investigating the peptide's activity at various salinity levels will also be crucial for its application in different aquaculture systems. semanticscholar.org
Alternative Antimicrobial Strategies in Fish Farming
Bioengineering Approaches for Enhanced Production and Functionality
The natural isolation of this compound from trout skin secretions is not scalable for large-scale applications. st-andrews.ac.uk Bioengineering offers a viable solution for producing this peptide in larger quantities. Recombinant DNA technology can be employed to express this compound in microbial or plant-based systems. nih.gov Furthermore, protein engineering techniques can be used to create analogues of this compound with enhanced properties, such as increased stability, greater potency, or a broader spectrum of activity. This could involve amino acid substitutions to improve its salt tolerance or modify its interaction with microbial membranes. nih.gov
Elucidation of Regulatory Pathways Governing this compound Expression
Understanding the natural regulation of this compound expression in rainbow trout is essential for harnessing its full potential. This compound is a cleavage product of the non-histone chromosomal protein H6. nih.govst-andrews.ac.uk Research should investigate the factors that trigger the expression of the H6 gene and the subsequent cleavage to release this compound. Studies have shown that the expression of other fish AMPs is often upregulated in response to bacterial or simulated viral challenges. mdpi.com Identifying the specific immune pathways and signaling molecules involved in this process could lead to strategies for stimulating the endogenous production of this protective peptide in farmed fish, thereby enhancing their natural disease resistance. trjfas.org
Conclusion and Perspectives on Oncorhyncin Iii Research
Summary of Key Findings on Oncorhyncin III
This compound is a 6.7 kDa antimicrobial peptide originally isolated from the skin secretions of rainbow trout (Oncorhynchus mykiss). portlandpress.comcopewithcytokines.de It has been identified as a 66-residue N-terminal fragment of the non-histone chromosomal protein H6. researchgate.netnih.gov The molecular mass of this peptide has been determined to be 6671 Da. portlandpress.comst-andrews.ac.uk
Antimicrobial Activity: Research has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) in the submicromolar range. portlandpress.comnih.govnih.gov This broad-spectrum activity highlights its significance as a component of the fish's first line of defense against pathogens. tiho-hannover.de
Mechanism of Action: Studies using scanning electron microscopy have revealed that this compound does not cause direct disruption of bacterial cells. portlandpress.comnih.govnih.gov However, when reconstituted in planar lipid bilayers, it strongly disturbs the membranes without forming stable ion channels. portlandpress.comnih.govnih.gov This suggests a mechanism of action that involves membrane destabilization. mdpi.com The initial interaction between the cationic this compound and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, is believed to be a crucial first step. embrapa.br
Biochemical Properties: The activity of this compound is sensitive to the concentration of sodium chloride (NaCl). portlandpress.comnih.gov It displays no hemolytic activity towards trout erythrocytes at concentrations below 1 μM. portlandpress.comnih.govnih.gov The peptide is thought to be released from cells during infection-induced apoptosis. researchgate.nettiho-hannover.de
Challenges and Opportunities in Studying this compound
Challenges:
Salt Sensitivity: A significant challenge in the potential application of this compound is its sensitivity to high salt concentrations, which can diminish its antimicrobial efficacy. mdpi.comnih.gov This is a common trait among many antimicrobial peptides. nih.gov
Production and Purification: While recombinant production of similar peptides like Oncorhyncin II has been explored, challenges remain in maintaining the natural structure and full activity of the peptide during production and purification processes. brieflands.com Overcoming these hurdles is crucial for obtaining sufficient quantities of active this compound for in-depth study and potential applications.
Opportunities:
Novel Antimicrobial Development: The potent and broad-spectrum antimicrobial activity of this compound makes it a promising candidate for the development of new antibiotics, particularly in an era of increasing antibiotic resistance. researchgate.net
Understanding Structure-Function Relationships: Further investigation into the structure of this compound and how it relates to its membrane-disrupting activity could provide valuable insights for the rational design of novel synthetic antimicrobial peptides with improved stability and efficacy. researchgate.net
Aquaculture Applications: As a naturally occurring antimicrobial peptide in fish, there is potential to explore its application in aquaculture to enhance disease resistance in commercially important fish species. mapress.com
Broader Implications for Understanding Innate Immunity and Chemical Ecology
The study of this compound contributes significantly to our understanding of the innate immune system in fish. It exemplifies how organisms utilize fragments of larger, functional proteins as potent defense molecules. mapress.com The presence of such peptides in the skin mucus underscores the critical role of this mucosal layer as a primary barrier against infection. portlandpress.comtiho-hannover.de
From a chemical ecology perspective, this compound is a key molecule in the chemical communication and defense strategies of rainbow trout. The release of this peptide into the surrounding water can influence the microbial community on the fish's skin and in its immediate environment. This interaction between the host and its microbial environment is a fundamental aspect of chemical ecology.
Q & A
Q. What experimental methodologies are recommended for isolating and purifying Oncorhyncin III from rainbow trout secretions?
this compound is derived from the non-histone chromosomal protein H6 of Oncorhynchus mykiss. Its isolation involves acid extraction of skin secretions, followed by sequential purification steps: cation-exchange chromatography, C18 solid-phase extraction, and reversed-phase HPLC. Matrix-assisted laser-desorption ionization mass spectrometry (MALDI-MS) is critical for determining its molecular mass (6,671 Da) and post-translational modifications, such as methylated residues . Researchers should validate purity via SDS-PAGE or capillary electrophoresis and confirm antimicrobial activity using minimal inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains .
Q. How does this compound’s mechanism of action differ from other antimicrobial peptides (AMPs)?
Unlike pore-forming AMPs (e.g., LL-37), this compound does not directly lyse bacterial membranes, as shown by scanning electron microscopy (SEM) studies. Instead, it disrupts membrane integrity in planar lipid bilayers without forming stable ion channels, suggesting a non-lytic mechanism . Researchers should employ biophysical techniques (e.g., circular dichroism for structural analysis) and electrophysiology to compare its membrane interaction dynamics with other AMPs.
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s salt sensitivity and in vivo efficacy?
this compound’s antibacterial activity is reduced at physiological NaCl concentrations, raising questions about its therapeutic relevance. To resolve this, researchers can:
- Test synergistic effects with low-dose antibiotics (e.g., β-lactams) using fractional inhibitory concentration (FIC) indices .
- Modify peptide stability via pH optimization (e.g., re-folding at pH 8.5) or co-formulation with amino acids (e.g., 0.1 M arginine/proline) to enhance salt tolerance .
- Conduct in vivo assays in zebrafish or murine infection models to evaluate efficacy under physiological conditions.
Q. How can researchers reconcile structural predictions of this compound with its observed bioactivity?
Despite its N-terminal homology to histone H6, this compound’s antimicrobial activity suggests a unique conformational epitope. Advanced approaches include:
- NMR/X-ray crystallography : Resolve its 3D structure to identify functional domains.
- Site-directed mutagenesis : Modify residues (e.g., methylated sites) to assess their role in membrane interaction.
- Proteomic profiling : Compare its interaction partners with those of histone H6 using pull-down assays or yeast two-hybrid screens .
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with conventional antibiotics?
Use checkerboard assays to calculate FIC indices, where FIC ≤ 0.5 indicates synergy. Pair this with time-kill curves to assess bactericidal kinetics. For data analysis, employ non-linear regression models (e.g., Combenefit software) or parametric tests (e.g., ANOVA with post-hoc Tukey tests) to validate significance .
Methodological Challenges
Q. How should researchers design controls to account for this compound’s potential cytotoxicity in eukaryotic cells?
- Hemolysis assays : Test peptide toxicity against trout or mammalian erythrocytes at concentrations up to 10× MIC.
- Cell viability assays : Use MTT or Alamar Blue in human keratinocytes or macrophages to differentiate antimicrobial specificity from host cell damage.
- Negative controls : Include scrambled peptide sequences or inactive fragments to isolate structure-activity relationships .
Q. What criteria validate the reproducibility of this compound’s bioactivity across independent studies?
- Standardized protocols : Adopt CLSI guidelines for MIC/MBC assays, including consistent bacterial inoculum (5×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
- Inter-laboratory validation : Share purified peptide batches via repositories (e.g., Addgene) and publish raw data in supplemental files with detailed chromatographic profiles .
Data Interpretation and Synthesis
Q. How can conflicting results regarding this compound’s mode of action be systematically analyzed?
- Meta-analysis : Aggregate data from SEM, lipid bilayer assays, and proteomic studies to identify consensus mechanisms.
- Machine learning : Train models on AMP databases (e.g., APD3) to predict this compound’s interaction motifs and compare with empirical data.
- Pathway enrichment analysis : Use tools like STRING or KEGG to map bacterial stress responses triggered by sub-inhibitory peptide concentrations .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies using this compound in animal models?
- Obtain approval from institutional animal care committees (IACUC) for infection models.
- Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
